4-(3-Fluoroazetidin-3-yl)benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
4-(3-fluoroazetidin-3-yl)benzonitrile |
InChI |
InChI=1S/C10H9FN2/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-4,13H,6-7H2 |
InChI Key |
JDJAITWJFRBQOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)C#N)F |
Origin of Product |
United States |
The Critical Role of Heterocyclic Motifs in Modern Medicinal Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the development of pharmaceuticals. nih.govorgsyn.org These structures are not merely esoteric chemical curiosities; they are integral components of a vast array of biologically active molecules. In fact, it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. vulcanchem.com Their prevalence is a testament to their versatility and their ability to interact with biological targets with high specificity and affinity.
Azetidine Containing Scaffolds: a Privileged Motif in Pharmaceutical Research and Development
Among the myriad of heterocyclic structures utilized in drug discovery, the azetidine (B1206935) ring has emerged as a particularly valuable scaffold. bldpharm.com Azetidines are four-membered nitrogen-containing heterocycles that offer a unique balance of conformational rigidity and chemical stability. sigmaaldrich.com This constrained ring system reduces the number of possible conformations a molecule can adopt, which can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency. medwinpublishers.com
The incorporation of azetidine scaffolds into drug candidates has been shown to confer a range of desirable properties. Their rigid nature allows for the precise positioning of substituents, enabling a fine-tuning of the molecule's pharmacological activity. bldpharm.com Despite their strained four-membered ring, azetidines are generally more stable than their three-membered aziridine (B145994) counterparts, making them easier to handle and more suitable for incorporation into drug molecules. sigmaaldrich.com The azetidine motif has been successfully integrated into a variety of therapeutic agents and is a subject of ongoing research for the treatment of diverse conditions such as cancer, bacterial infections, and central nervous system disorders. nih.gov The synthesis of novel azetidine derivatives remains an active area of investigation, with researchers continually developing new methods to access these valuable building blocks. medwinpublishers.com
Contextualizing 4 3 Fluoroazetidin 3 Yl Benzonitrile Within the Relevant Chemical Space
Strategies for the Construction of the Fluoroazetidine Ring System
The synthesis of the 3-fluoroazetidine core is a critical step. One prominent strategy involves the fluorination of a pre-formed azetidine ring. A common method employs an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the C3 position of an azetidine precursor. This reaction is typically carried out in the presence of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.
Alternative approaches focus on constructing the azetidine ring with the fluorine atom already incorporated. This can be achieved through the cyclization of an acyclic precursor containing the necessary functionalities. These methods often provide better control over the stereochemistry at the fluorine-bearing carbon.
A summary of common fluorination strategies is presented in the table below.
| Fluorination Strategy | Reagents | Key Features |
| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Post-formation fluorination of the azetidine ring. |
| Nucleophilic Fluorination | Diethylaminosulfur trifluoride (DAST) | Fluorination of a 3-hydroxyazetidine precursor. |
| Ring-forming Cyclization | Fluorinated building blocks | Construction of the azetidine ring from a fluorinated acyclic precursor. |
Approaches to the Introduction of the Benzonitrile Moiety
The benzonitrile group can be incorporated at various stages of the synthesis. A convergent approach involves the coupling of a pre-functionalized benzonitrile derivative with an azetidine synthon. For instance, a Suzuki or Buchwald-Hartwig cross-coupling reaction can be utilized to connect a boronic acid or ester derivative of benzonitrile with a halogenated or triflated azetidine.
Alternatively, the nitrile functionality can be introduced onto the aromatic ring of a pre-existing phenylazetidine derivative. This can be achieved through a Sandmeyer reaction, starting from an aniline (B41778) precursor, or via a palladium-catalyzed cyanation of an aryl halide or triflate using a cyanide source like zinc cyanide. The direct ammoxidation of an alkylbenzene precursor is another industrial method for benzonitrile synthesis. medcraveonline.com
Some common methods for introducing the benzonitrile group are outlined below.
| Method | Starting Material | Reagents |
| Dehydration of Amides | Benzamide | Ammonium (B1175870) sulphamate youtube.com |
| Nitrile Synthesis from Aldehydes | 4-Formylbenzonitrile | Wittig-type olefination orgsyn.orgnih.gov |
| Electrophilic Cyanation | Aromatic compounds | Chlorosulfonyl isocyanate and N,N-dimethylformamide orgsyn.org |
| From Benzoic Acid | Benzoic acid | Potassium thiocyanate (B1210189) sciencemadness.org |
Key Precursors and Synthetic Intermediates
Utilization of tert-Butyl 3-(4-cyanophenyl)-3-fluoroazetidine-1-carboxylate
A pivotal intermediate in the synthesis of this compound is tert-butyl 3-(4-cyanophenyl)-3-fluoroazetidine-1-carboxylate. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the azetidine nitrogen, preventing its participation in undesired side reactions and allowing for selective functionalization at other positions.
This intermediate is typically synthesized by the electrophilic fluorination of tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate. The Boc protecting group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the desired this compound or its corresponding salt.
Reaction Conditions and Optimization Strategies
The efficiency and selectivity of the synthesis are highly dependent on the reaction conditions. For the crucial fluorination step, careful optimization of the base, solvent, and temperature is necessary to maximize the yield and minimize the formation of byproducts. The use of a strong, sterically hindered base like LiHMDS is often preferred to promote the desired deprotonation without competing nucleophilic attack. Conducting the reaction at low temperatures, typically between -78 °C and -40 °C, helps to control the reactivity of the organolithium species and improve the selectivity of the fluorination. google.com
Optimization strategies often involve a systematic study of various parameters:
Stoichiometry: Adjusting the molar ratios of the reactants, particularly the fluorinating agent and the base.
Temperature: Investigating a range of temperatures to find the optimal balance between reaction rate and selectivity. google.com
Solvent: Screening different aprotic solvents, such as THF, diethyl ether, or dioxane, to assess their impact on solubility and reactivity.
Addition Rate: Slow, controlled addition of reagents can be critical in managing exothermic reactions and preventing side product formation.
Purification Techniques for the Compound and its Salts
Purification of the final compound and its intermediates is essential to obtain material of high purity. Common techniques employed include:
Column Chromatography: Silica gel column chromatography is a standard method for purifying the free base of this compound and its Boc-protected precursor. A gradient elution system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is typically used to separate the desired product from unreacted starting materials and byproducts.
Crystallization: The final compound or its salts can often be purified by crystallization from a suitable solvent or solvent mixture. This technique relies on the differential solubility of the product and impurities at varying temperatures.
Salt Formation and Recrystallization: If the final product is isolated as a salt, such as the hydrochloride or trifluoroacetate (B77799) salt, recrystallization is a common purification method. The choice of solvent is critical and depends on the specific salt's solubility profile. This method can be highly effective in removing impurities that are not easily separated by chromatography.
Washing: Aqueous washes are often employed during the workup procedure to remove inorganic salts and water-soluble impurities. google.com
A table of commonly used purification techniques is provided below.
| Technique | Purpose | Solvents/Materials |
| Column Chromatography | Separation of compounds based on polarity | Silica gel, Hexanes, Ethyl Acetate |
| Crystallization | Purification based on differential solubility | Various organic solvents |
| Salt Formation | Facilitate purification and handling | HCl, TFA |
| Recrystallization | Purification of crystalline solids | Ethanol, Methanol, Water |
| Aqueous Washing | Removal of inorganic salts and water-soluble impurities | Water, Brine |
Exploration of Modifications on the Azetidine Ring and its Substituents
The synthesis of 3-fluoroazetidines is a challenging yet rewarding endeavor in organic chemistry. General methods for their preparation often involve multi-step sequences starting from readily available precursors. One common strategy involves the fluorination of 3-hydroxyazetidine derivatives using reagents like diethylaminosulfur trifluoride (DAST). Another approach is the cyclization of γ-aminoallyl alcohols or their derivatives. For instance, N-(alkylidene or 1-arylmethylidene)-2-propenylamines can be regiospecifically functionalized to N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines, which serve as excellent precursors for 3-fluoroazetidines. acs.orgnih.gov
A patented method describes the synthesis of 3-fluoroazetidine derivatives starting from a chemical compound designated as 'I'. This raw material is reacted with trimethylsilyl (B98337) cyanide to yield compound 'II'. Subsequent esterification, N-protection with di-tert-butyl dicarbonate (B1257347) or benzyl (B1604629) chloroformate, and a fluorination step using diethylaminosulfur trifluoride lead to the desired 3-fluoroazetidine derivative. google.com The modification of substituents on the azetidine nitrogen is a key area of exploration. For example, the synthesis of 3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile demonstrates the introduction of a substituted amino-methyl group at the 4-position of the benzonitrile ring, with the azetidine nitrogen being part of a larger heterocyclic system.
Furthermore, the ring-opening reactions of α-aryl azetidinium salts, derived from 2-arylazetidine-2-carboxylic acid esters, with nucleophiles like tetrabutylammonium (B224687) fluoride (B91410) (Bu4NF) can lead to the formation of tertiary alkyl fluorides, showcasing a method to introduce further complexity to the azetidine scaffold. rsc.org
Table 1: Examples of Azetidine Ring Modifications
| Starting Material/Precursor | Reagents/Conditions | Modified Product | Reference |
| 3-Hydroxyazetidine derivative | Diethylaminosulfur trifluoride (DAST) | 3-Fluoroazetidine derivative | acs.org |
| N-(Alkylidene)-2-propenylamine | N-Bromosuccinimide, then cyclization | 3-Fluoroazetidine derivative | acs.orgnih.gov |
| Compound 'I' (from patent) | Trimethylsilyl cyanide, Esterification, N-protection, Fluorination | 3-Fluoroazetidine derivative | google.com |
| 2-Arylazetidine-2-carboxylic acid ester | N-Quaternization, then Bu4NF | Tertiary alkyl fluoride | rsc.org |
Chemical Derivatizations of the Benzonitrile Phenyl Ring
The benzonitrile phenyl ring of this compound offers multiple sites for chemical derivatization, allowing for the fine-tuning of the molecule's electronic and steric properties. Standard aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring.
A notable method for the derivatization of benzonitriles is the Suzuki coupling reaction. For instance, 4-iodobenzonitrile (B145841) can be used as a fluorogenic derivatization reagent for aryl boronic acids, leading to the formation of fluorescent cyanobiphenyl derivatives. This highlights a potential route for coupling the this compound scaffold to other aromatic or heteroaromatic systems, provided a suitable boronic acid or halide derivative of the core molecule is available.
Patented processes for the preparation of androgen receptor antagonists detail the synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, which serves as a key intermediate. This underscores the feasibility of introducing substituents, such as halogens and heterocyclic moieties, onto the benzonitrile ring, which can then be further functionalized. googleapis.com The synthesis of 3-fluoro-4-trifluoromethylbenzonitrile through a multi-step process involving nitration, reduction, bromination, diazotization, and cyanation of ortho-fluoro benzotrifluoride (B45747) further illustrates the diverse chemical transformations applicable to the benzonitrile core. google.com
Table 2: Examples of Benzonitrile Phenyl Ring Derivatizations
| Starting Material | Reagents/Conditions | Product | Reference |
| 4-Iodobenzonitrile | Aryl boronic acid, Palladium catalyst | Cyanobiphenyl derivative | google.com |
| 4-Bromo-2-chlorobenzonitrile | Pyrazole-5-boronic acid pinacol (B44631) ester, Suzuki coupling | 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | googleapis.com |
| Ortho-fluoro benzotrifluoride | Nitration, Reduction, Bromination, Diazotization, Cyanation | 3-Fluoro-4-trifluoromethylbenzonitrile | google.com |
Biological Activities and Molecular Mechanisms of Action
Anticancer Research Applications Related to FASN Dysregulation
Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. nih.gov Under normal physiological conditions, its expression is generally low in most tissues. nih.gov However, FASN is frequently overexpressed in many types of cancer, a phenomenon linked to poor prognosis and aggressive tumor behavior. nih.govmdpi.com This upregulation provides cancer cells with the necessary lipids for membrane formation, energy storage, and the generation of signaling molecules, thus supporting rapid proliferation and survival. nih.govmdpi.com Consequently, FASN has become an attractive target for the development of novel anticancer therapies. nih.gov While direct research on 4-(3-fluoroazetidin-3-yl)benzonitrile as a FASN inhibitor is not extensively documented in publicly available literature, the investigation of other compounds targeting FASN in various cancer models provides a strong rationale for its potential in this area.
The dysregulation of fatty acid metabolism is a significant factor in the malignant transformation of breast cancer cells. nih.gov Pharmacological or RNA interference-mediated inhibition of FASN has been demonstrated to reduce cancer cell growth, trigger apoptosis, and decrease the metastatic potential of breast cancer cells in numerous models, while having minimal impact on non-cancerous cells. nih.gov The development of FASN inhibitors has shown clinical potential, with compounds like TVB-2640 advancing into clinical trials. nih.gov
The azetidine (B1206935) scaffold, a key feature of this compound, is present in other compounds investigated for their anticancer properties. For instance, certain azetidine-based compounds have been found to irreversibly inhibit STAT3 activation, a critical signaling pathway in many cancers, including triple-negative breast cancer (TNBC). nih.govacs.org These compounds have been shown to induce cell death in TNBC models. nih.gov Another study described novel azetidine amides as potent small-molecule STAT3 inhibitors that can inhibit the colony survival of human breast cancer cells. acs.org Additionally, novel 1,3,4-oxadiazol/thiadiazol-2-yl)-3-chloro-4-(substituted) azetidin-2-one (B1220530) derivatives have shown significant anticancer activity against MCF-7 breast cancer cells. mdpi.com
The therapeutic potential of targeting FASN extends beyond breast cancer, with active research in a variety of other malignancies.
Lung Cancer: FASN is highly expressed in many human lung cancers. ascopubs.orgaacrjournals.org Second-generation FASN inhibitors, such as C93, have been shown to significantly inhibit the growth of human non-small cell lung cancer (NSCLC) xenografts without the significant weight loss associated with earlier inhibitors like C75. ascopubs.orgaacrjournals.org Inhibition of FASN in NSCLC cells can suppress their malignant biological behavior by deregulating glucose metabolism and key signaling pathways like AKT/ERK. nih.gov Furthermore, inhibiting FASN has been shown to be an effective strategy for preventing and retarding the growth of lung tumors in mouse models. johnshopkins.edu The small molecule inhibitor ND-646 has demonstrated the ability to reduce tumor growth in NSCLC models, both as a single agent and in combination with chemotherapy. 2minutemedicine.com
Ovarian Cancer: Overexpression of FASN is also observed in ovarian cancer and is associated with multidrug resistance. nih.gov The FASN inhibitor orlistat (B1677487) has been shown to have anti-tumor effects in ovarian cancer models, and when combined with cisplatin, it can delay tumor growth and induce cell death in cisplatin-resistant ovarian cancer. nih.gov Inhibition of FASN in ovarian cancer cells can induce robust cell death through a mechanism involving the initiator caspase-2. duke.edu Furthermore, FASN inhibitor FAS31 has been shown to substantially inhibit SKOV3 human ovarian cancer xenograft growth. aacrjournals.org Recent studies also suggest that ovarian cancer-intrinsic FASN can suppress anti-tumor immunity by disrupting tumor-infiltrating dendritic cells, and inhibiting FASN can help restore this immune response. nih.gov
Pancreatic Cancer: FASN is overexpressed in pancreatic ductal adenocarcinoma (PDAC) and is correlated with a poor prognosis. aacrjournals.orgmdpi.com FASN inhibitors have been shown to induce apoptosis in pancreatic cancer cells. aacrjournals.orgcolumbia.edu For example, the FASN inhibitor IPI-9119 has demonstrated anti-proliferative effects in pancreatic cancer cell lines and in vivo. aacrjournals.org Moreover, FASN inhibition can sensitize pancreatic cancer cells to other therapeutic agents, such as BH3 mimetics, which are drugs that promote apoptosis. elsevierpure.comnih.gov
Colon Cancer: FASN is upregulated in colorectal cancer (CRC) and is associated with decreased survival. aacrjournals.orgaacrjournals.org Novel FASN inhibitors have been shown to significantly inhibit CRC growth in vitro and in vivo as a single agent. aacrjournals.org Inhibition of FASN can also attenuate CRC liver metastasis. aacrjournals.org Furthermore, targeting FASN can reverse chemoresistance to drugs like oxaliplatin (B1677828) in colorectal cancer cells by regulating key signaling pathways. mdpi.com While FASN inhibitors show promise, some studies indicate that their efficacy as a standalone therapy might be modest, suggesting a role in combination therapies. uky.edu
Broader Biological Targets and Mechanisms Explored for Structural Analogues
The structural framework of this compound is found in molecules that interact with a range of biological targets beyond FASN. This structural similarity suggests that its analogues could have therapeutic applications in other disease areas, particularly in the central nervous system.
Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The inhibition of MAGL leads to an increase in 2-AG levels, which has neuroprotective effects and can reduce neuroinflammation. nih.gov This makes MAGL an attractive target for treating neurological and neurodegenerative diseases. nih.govaacrjournals.org
Structural analogues of this compound have been investigated as MAGL inhibitors. For example, a series of 3-piperazinyl-azetidine diamides have been developed with potent inhibitory effects on MAGL. nih.gov The novel MAGL inhibitor MJN110 has been shown to suppress neuroinflammation and improve behavioral performance in a mouse model of traumatic brain injury by increasing 2-AG levels and reducing the production of pro-inflammatory mediators. 2minutemedicine.com
N-methyl-D-aspartate receptors (NMDARs) are critical for synaptic plasticity and excitatory neurotransmission in the brain. columbia.edu Dysregulation of NMDAR function is implicated in various neurological disorders. nih.govcolumbia.edu Consequently, the development of selective NMDAR modulators is an active area of research. nih.govcolumbia.edu
Structural analogues of this compound have been explored in the context of NMDAR modulation. For instance, 3-benzazepine derivatives, which share structural similarities, have been investigated as potent and selective antagonists of NMDARs containing the GluN2B subunit. nih.gov These compounds offer a promising therapeutic approach for NMDAR-linked neurodegenerative diseases. nih.gov
Phosphodiesterase 4B (PDE4B) is an enzyme that regulates the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in inflammation and other cellular processes. ascopubs.orgelsevierpure.com Inhibition of PDE4B is a therapeutic strategy for a range of conditions, including inflammatory diseases and certain cancers. elsevierpure.com
The development of selective PDE4B inhibitors has included molecules with structural features reminiscent of this compound. Research in this area has led to the discovery of potent and selective PDE4B inhibitors that have advanced to late-stage clinical trials for diseases of the lung, brain, and skin. nih.gov The design of such inhibitors often involves exploring various heterocyclic scaffolds to achieve desired potency and selectivity. ascopubs.orgelsevierpure.commdpi.com
Ubiquitin-Specific Protease 1 (USP1) Inhibition Research
There is no available research to indicate that this compound has been investigated as an inhibitor of USP1.
Ubiquitin-Specific Protease 7 (USP7) Inhibition Research
There is no available research to suggest that this compound has been evaluated for its inhibitory activity against USP7.
Signal Transducer and Activator of Transcription (STAT) Modulation Research (STAT3, STAT6)
There is no available research to indicate that this compound has been studied for its modulatory effects on STAT3 or STAT6.
Structure Activity Relationship Sar Studies and Computational Analysis
Elucidating Key Pharmacophoric Features within the 4-(3-Fluoroazetidin-3-yl)benzonitrile Scaffold
A pharmacophore model for a compound series involving the this compound scaffold would aim to identify the essential structural features responsible for its biological activity. This would typically involve the synthesis and biological evaluation of a series of analogs to understand the contribution of each part of the molecule. For this specific scaffold, key questions would include:
The role of the benzonitrile (B105546) group: Is the cyano group acting as a hydrogen bond acceptor or is its primary role to influence the electronic properties of the aromatic ring? Is the para-substitution pattern optimal?
The impact of the fluorine atom: Does the fluorine atom at the 3-position of the azetidine (B1206935) ring serve as a hydrogen bond acceptor, or does it primarily modulate the pKa of the azetidine nitrogen and the lipophilicity of the molecule?
Without experimental data, any discussion of the pharmacophoric features of this specific compound remains speculative.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. manchester.ac.ukbldpharm.com For a series of analogs based on the this compound scaffold, a QSAR study would involve:
Data Set Preparation: A series of compounds with variations in their structure and their corresponding measured biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.
Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a predictive model. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. nih.gov
The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding further optimization efforts. The lack of a dataset of analogs and their biological activities for this compound makes the development of a specific QSAR model impossible at this time.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its biological target. To perform such studies for this compound, a specific protein target would first need to be identified. The general workflow would be:
Preparation of the ligand and receptor: The 3D structure of this compound and the target protein would be prepared for the simulation.
Molecular Docking: The compound would be docked into the active site of the protein to predict its preferred binding pose. This would provide insights into potential interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Molecular Dynamics Simulations: MD simulations could then be used to study the dynamic behavior of the ligand-protein complex over time, providing information on the stability of the binding pose and the flexibility of the system.
Without a known biological target for this compound, these computational studies cannot be performed.
Conformational Analysis of Fluoroazetidine-Containing Compounds
Conformational analysis aims to understand the three-dimensional shapes a molecule can adopt and their relative energies. For a fluoroazetidine-containing compound like this compound, this analysis would focus on:
Ring Pucker of the Azetidine: The four-membered azetidine ring is not planar and can adopt puckered conformations. The presence of the fluorine atom would significantly influence the preferred pucker.
Torsional Angles: The rotational barriers around the bond connecting the azetidine ring to the phenyl ring would be of interest, as this would determine the relative orientation of these two moieties.
Techniques such as NMR spectroscopy and computational methods like quantum mechanics calculations would be employed to determine the preferred conformations and the energy barriers between them. This information is crucial as the bioactive conformation of a molecule is the one it adopts when binding to its target.
Role of Fluorine Atom in Modulating Compound Activity and Selectivity
The introduction of a fluorine atom into a molecule can have profound effects on its physicochemical and biological properties. In the context of this compound, the fluorine atom at the 3-position of the azetidine ring could:
Influence Conformation: The fluorine atom can influence the puckering of the azetidine ring through steric and electronic effects.
Form Specific Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in other non-covalent interactions.
Block Metabolism: The C-F bond is very strong, and the introduction of fluorine can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.
The precise role of the fluorine atom in this specific molecule would need to be elucidated through comparative studies with the non-fluorinated analog, 4-(azetidin-3-yl)benzonitrile.
Advanced Research Methodologies and Techniques
Advanced Spectroscopic Techniques for Elucidating Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structure elucidation. While specific spectral data for 4-(3-Fluoroazetidin-3-yl)benzonitrile is not publicly available, the analysis would involve a standard set of experiments. ¹H NMR would reveal the chemical environment of hydrogen atoms, including the characteristic signals from the benzonitrile (B105546) and azetidine (B1206935) rings. The coupling patterns would help to establish the connectivity between adjacent protons. ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. nih.gov Further two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and confirm the connectivity between the benzonitrile and fluoroazetidine moieties.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can offer additional structural clues. nih.gov
Below is a hypothetical table of expected NMR and MS data for this compound, based on the analysis of similar structures.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzonitrile ring and the methylene (B1212753) protons of the azetidine ring. |
| ¹³C NMR | Resonances for the quaternary carbons of the nitrile and fluoro-substituted azetidine, as well as the aromatic and azetidine carbons. |
| ¹⁹F NMR | A signal corresponding to the single fluorine atom on the azetidine ring. |
| HRMS (ESI+) | An exact mass corresponding to the protonated molecule [M+H]⁺. |
Chromatographic Methods for High-Purity Compound Isolation and Analysis
Ensuring the purity of this compound is critical for accurate biological testing. High-performance liquid chromatography (HPLC) is the primary method used for both purification and purity assessment.
A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. helixchrom.com The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity of over 95%, and often over 99%, is typically required for in vitro assays. google.com
For preparative HPLC, the same principles are applied on a larger scale to isolate the compound from reaction mixtures and impurities. The fractions containing the pure compound are collected, and the solvent is removed to yield the high-purity material.
The table below outlines a typical HPLC method for the analysis of a benzonitrile derivative.
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 5% to 95% B over 15 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
In Vitro Enzymatic and Cellular Assays for Target Engagement and Pathway Analysis
To understand the biological effects of this compound, researchers utilize in vitro enzymatic and cellular assays to identify its molecular targets and the pathways it may modulate. While specific targets for this compound have not been publicly disclosed, the methodologies to identify them are well-established.
Target Engagement Assays are designed to confirm that a compound physically interacts with its intended target protein within a cellular environment. Techniques like the cellular thermal shift assay (CETSA) or probe-based target engagement assays can be employed. chemrxiv.org These methods measure the stabilization of the target protein upon compound binding, providing direct evidence of engagement.
Pathway Analysis involves treating cells with the compound and then using various techniques to observe changes in cellular signaling pathways. This can include western blotting to measure changes in the phosphorylation status of key signaling proteins or reporter gene assays to assess the activity of specific transcription factors. The azetidine scaffold is recognized for its role in developing compounds with unique biological activities, making pathway analysis a crucial step. researchgate.net
Biochemical and Cellular Assays for Antiviral Activity Determination
The potential of this compound as an antiviral agent would be investigated using a battery of biochemical and cellular assays.
Biochemical Assays would test the compound's ability to inhibit specific viral enzymes essential for replication, such as polymerases or proteases. These assays typically involve purified enzymes and substrates, and the inhibition is measured by a decrease in product formation.
Cellular Assays are used to assess the compound's ability to inhibit viral replication in a more physiologically relevant context. This often involves infecting a cell culture with a virus and then treating the cells with the compound. The antiviral activity is determined by measuring the reduction in viral load, which can be quantified by techniques such as quantitative polymerase chain reaction (qPCR) to measure viral RNA or DNA, or by plaque reduction assays. mdpi.commdpi.comresearchgate.net The cytotoxicity of the compound is also assessed in parallel to ensure that the observed antiviral effect is not due to general cell killing.
In Vitro Cancer Cell Proliferation and Viability Assays
The antiproliferative potential of this compound against cancer cells would be evaluated using a panel of in vitro assays. The presence of the benzonitrile moiety in some known anticancer agents makes this an area of interest. nih.gov
Proliferation Assays , such as the MTT or CellTiter-Glo assay, are used to measure the number of viable cells after treatment with the compound. These assays provide a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be calculated, representing the concentration of the compound required to inhibit cell proliferation by 50%. mdpi.com
Viability Assays , which can distinguish between live and dead cells (e.g., using trypan blue exclusion or fluorescent dyes like propidium (B1200493) iodide), are used to determine if the compound is cytostatic (inhibits proliferation) or cytotoxic (kills cells). The antiproliferative activities of analogues containing the azetidine ring have been investigated in human leukemia cells, providing a rationale for testing this compound in similar models. nih.govmdpi.com
The table below shows hypothetical IC50 values for this compound against a panel of cancer cell lines.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HL-60 | Human Leukemia | 5.2 |
| MCF-7 | Breast Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.5 |
| A549 | Lung Cancer | 15.1 |
Application of Radiolabeling Techniques for Preclinical Imaging Research with Analogues
Radiolabeling analogues of this compound with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), would enable their use as probes in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive technique used in preclinical and clinical research to visualize and quantify biological processes in vivo.
Future Directions and Emerging Research Perspectives
Identification of Novel Therapeutic Indications for 4-(3-Fluoroazetidin-3-yl)benzonitrile and its Analogues
The exploration of novel therapeutic indications for this compound and its analogues is a burgeoning field of research. Initially recognized for their potential in modulating specific biological targets, the unique physicochemical properties imparted by the fluoroazetidine group are now being leveraged to investigate a wider range of diseases.
One of the most promising areas is in the development of Janus kinase (JAK) inhibitors. wikipedia.org The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are crucial components of the JAK-STAT signaling pathway, which plays a pivotal role in immune response and hematopoiesis. acs.org Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. wikipedia.orgacs.org Research is focused on developing selective JAK inhibitors to minimize off-target effects. For instance, selective JAK1 inhibition is being explored as a strategy to overcome resistance to other targeted cancer therapies. researchgate.net The this compound scaffold can be a key component in designing such selective inhibitors.
Beyond JAK inhibition, the structural motif of this compound is being investigated for its potential in treating other conditions. For example, analogues are being explored as negative allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGluR5), which have potential applications in treating psychiatric disorders like anxiety and depression. nih.gov Furthermore, the benzonitrile (B105546) group is a common feature in various biologically active molecules, including those with antimicrobial properties. nih.govresearchgate.net The introduction of the fluoroazetidine moiety could lead to the discovery of novel antimicrobial agents with improved properties.
Rational Design of Highly Selective and Potent Compounds based on SAR Data
Structure-activity relationship (SAR) studies are fundamental to the rational design of more potent and selective drug candidates. For this compound and its analogues, SAR studies focus on understanding how modifications to different parts of the molecule affect its biological activity.
Key areas of modification and their expected impact on activity include:
The Azetidine (B1206935) Ring: Altering the substitution pattern on the azetidine ring can significantly influence binding affinity and selectivity. The fluorine atom at the 3-position is a critical feature, and its stereochemistry can impact biological activity.
The Benzonitrile Moiety: The cyano group of the benzonitrile is often involved in key interactions with the target protein. Modifications to the phenyl ring, such as the addition of other substituents, can modulate the electronic properties and steric profile of the molecule, thereby affecting its potency and selectivity. nih.gov
Linker Modifications: In more complex analogues, the linker connecting the fluoroazetidinyl-phenyl core to other chemical moieties can be optimized to achieve better target engagement and pharmacokinetic properties.
Docking studies and computational modeling are invaluable tools in this process, providing insights into the binding modes of these compounds and guiding the design of new derivatives with improved profiles. nih.gov For instance, in the development of kallikrein-related peptidase 6 (KLK6) inhibitors, docking studies predicted key hydrogen bonding interactions that were crucial for potency. nih.gov
Development of Innovative and Scalable Synthetic Routes
The efficient and scalable synthesis of this compound and its derivatives is crucial for their progression from laboratory-scale research to potential clinical applications. The synthesis of the 3-fluoroazetidine (B1273558) core is a key challenge.
Several synthetic strategies have been developed for 3-fluoroazetidines. One common approach involves the deoxofluorination of the corresponding 3-hydroxyazetidine derivatives using reagents like diethylaminosulfur trifluoride (DAST). arkat-usa.org Other methods include the electrophilic fluorination of γ-lactams followed by reduction. arkat-usa.org
Recent advancements have focused on developing more efficient and scalable routes. For example, a method for the synthesis of 3-fluoroazetidines from N-(alkylidene or 1-arylmethylidene)-2-propenylamines has been reported. nih.gov This involves the regioselective functionalization to form 3-bromo-2-fluoropropylamines, which are then cyclized to the desired 3-fluoroazetidines. nih.gov Another patented method describes the synthesis of 3-fluoro-azetidine derivatives from a protected 3-hydroxyazetidine, involving a reaction with thionyl chloride. google.com
The development of synthetic routes that avoid hazardous reagents and minimize purification steps is an ongoing area of research. The ability to produce these compounds on a large scale is essential for further preclinical and clinical evaluation.
Integration with Systems Biology Approaches and Omics Data for Comprehensive Understanding
To gain a deeper understanding of the biological effects of this compound and its analogues, researchers are increasingly turning to systems biology and omics technologies. These approaches allow for a holistic view of the cellular response to a drug, moving beyond the single-target paradigm.
Proteomics: By analyzing changes in the proteome upon treatment with a compound, researchers can identify not only the primary target but also off-target effects and downstream signaling pathways that are modulated. This is particularly relevant for kinase inhibitors, which often exhibit polypharmacology. pnas.org
Genomics and Transcriptomics: These technologies can reveal how a compound alters gene expression, providing insights into its mechanism of action and potential biomarkers for patient stratification. For example, RNA-seq and DNaseI-seq have been used to understand the pathways targeted by kinase inhibitors in cancer cells. nih.gov
Metabolomics: Studying the metabolic profile of cells or organisms treated with a compound can uncover unexpected metabolic liabilities or mechanisms of resistance.
Integrating these omics datasets with computational models can help to build comprehensive network models of drug action. nih.govnih.gov This systems-level understanding is crucial for predicting both the efficacy and potential toxicity of new drug candidates and for identifying rational combination therapies.
Contributions to Polypharmacology and Multi-Target Drug Design Paradigms
The concept of "one drug, one target" has been increasingly challenged by the reality that many effective drugs act on multiple targets. nih.gov This phenomenon, known as polypharmacology, is now being embraced as a deliberate strategy in drug design, particularly for complex diseases like cancer. nih.govnih.gov
Kinase inhibitors, a class to which many derivatives of this compound belong, are often promiscuous, hitting multiple kinases. pnas.org While this can lead to off-target toxicities, it can also be beneficial. Targeting multiple nodes in a disease-relevant pathway can lead to greater efficacy and a lower likelihood of developing drug resistance. nih.gov
The this compound scaffold is well-suited for the design of multi-target-directed ligands (MTDLs). nih.gov By carefully tuning the structure of the molecule, it may be possible to design compounds with a desired polypharmacological profile, hitting a specific set of targets to achieve a synergistic therapeutic effect. For example, a single compound could be designed to inhibit both a primary kinase driver of a cancer and a kinase involved in a resistance pathway. nih.govecancer.org
The future of drug discovery will likely involve a greater emphasis on rationally designed polypharmacology. nih.govthe-scientist.com The unique properties of the this compound scaffold make it a valuable tool in this evolving paradigm.
Q & A
Q. What are the common synthetic routes for preparing 4-(3-Fluoroazetidin-3-yl)benzonitrile, and what factors influence reaction yields?
The synthesis of this compound typically involves multi-step strategies:
- Nucleophilic substitution : Fluorination of azetidine precursors using agents like Selectfluor or DAST, followed by coupling with benzonitrile derivatives under Pd-catalyzed cross-coupling conditions.
- Ring-closing reactions : Formation of the azetidine ring via intramolecular cyclization of β-fluoroamine intermediates, optimized under anhydrous conditions with Lewis acids (e.g., AlCl₃) .
Key factors : - Temperature control (<0°C) to minimize side reactions.
- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling).
- Purification via column chromatography or recrystallization to isolate enantiomers .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize the structural features of this compound?
- ¹⁹F NMR : Identifies fluorine environments (δ ~ -180 ppm for CF₃ groups; δ ~ -200 ppm for aromatic fluorines).
- ¹H-¹³C HMBC : Maps coupling between the azetidine proton (δ 3.5–4.5 ppm) and nitrile carbon (δ ~120 ppm).
- IR spectroscopy : Detects nitrile stretching vibrations (~2230 cm⁻¹) and azetidine ring deformations (~700 cm⁻¹) .
Validation : Compare experimental data with DFT-calculated vibrational modes (e.g., B3LYP/6-311++G(d,p) basis set) to resolve ambiguities .
Q. What biological activity screening approaches are suitable for evaluating this compound's potential as a pharmacophore?
- Targeted enzyme assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., fluorescence resonance energy transfer (FRET) probes).
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS in HEK293 or HeLa cell lines.
- Molecular docking : Use AutoDock Vina to predict binding affinities to receptors like GPCRs or ion channels, validated by mutagenesis studies .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental data in the molecular geometry of this compound?
- High-resolution crystallography : Refine X-ray diffraction data using SHELXL (e.g., anisotropic displacement parameters for fluorine atoms) .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to assess conformational flexibility of the azetidine ring.
- Hybrid QM/MM simulations : Combine DFT (for electronic structure) with molecular mechanics (for solvent effects) to model solvated structures .
Q. How can the synthetic route be optimized for this compound to improve enantiomeric purity in azetidine-containing compounds?
- Chiral auxiliaries : Use (R)-BINOL-based catalysts to induce asymmetry during azetidine ring formation .
- Kinetic resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer of a racemic intermediate.
- Crystallization-induced diastereomer transformation (CIDT) : Utilize diastereomeric salt formation with tartaric acid derivatives .
Q. What advanced computational methods are appropriate for modeling charge-transfer interactions in this compound derivatives?
- Time-dependent DFT (TD-DFT) : Simulate excited-state transitions (e.g., π→π* or charge-transfer states) using CAM-B3LYP functional.
- Natural bond orbital (NBO) analysis : Quantify hyperconjugative interactions between the nitrile group and azetidine ring .
- Molecular dynamics (MD) : Track solvent reorganization effects on charge transfer using GROMACS with OPLS-AA force field .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
